3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound is a triazolo[4,3-a]pyridine derivative featuring a carboxamide group at position 6, a sulfanyl-linked carbamoyl-methyl substituent at position 3, and a 3-fluorophenyl amide moiety. Its structural complexity arises from the fusion of a triazole ring with a pyridine core, which is further functionalized with halogenated aromatic groups (5-chloro-2-methylphenyl and 3-fluorophenyl). The sulfanyl bridge may influence electronic properties and solubility, while the carboxamide groups could facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2S/c1-13-5-7-15(23)9-18(13)26-20(30)12-32-22-28-27-19-8-6-14(11-29(19)22)21(31)25-17-4-2-3-16(24)10-17/h2-11H,12H2,1H3,(H,25,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMKMLXLRSNIOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.8 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under review has been evaluated against various bacterial strains, demonstrating efficacy in inhibiting growth. In particular, studies have shown that compounds with similar structures can inhibit Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for structurally related compounds .
Anticancer Activity
The triazole moiety is also associated with anticancer properties. Mechanistic studies suggest that such compounds can target multiple pathways involved in cancer cell proliferation. For instance, studies involving 1,3,4-oxadiazole derivatives have shown their potential in inhibiting key enzymes related to cancer growth, such as thymidylate synthase and HDAC . The compound's structural features may enhance its affinity for these targets.
Anti-inflammatory Effects
Compounds containing the triazolo-pyridine scaffold have demonstrated anti-inflammatory effects in various models. These effects are often attributed to the modulation of cytokine production and inhibition of inflammatory mediators. While specific data on this compound is limited, related compounds have shown promise in reducing inflammation markers in vitro.
Case Study 1: Antitubercular Activity
In a study focused on designing novel antitubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with structural similarities to the target compound exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for development as therapeutic agents against tuberculosis .
Case Study 2: Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney (HEK-293) cells revealed that several derivatives of triazole compounds were non-toxic at effective concentrations. This suggests a favorable therapeutic index for further development of the compound as an antitumor agent .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in nucleic acid synthesis and cell proliferation.
- Receptor Interaction : Potential interactions with specific receptors involved in inflammatory pathways could account for observed anti-inflammatory effects.
- Molecular Docking Studies : Computational studies suggest that the compound may have favorable binding affinities towards targets implicated in cancer and infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include triazolo-pyridine derivatives and carboxamide-containing molecules. Below is a comparative analysis based on synthesis, substituent effects, and bioactivity:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound mirrors the difluorobenzamide motif in Diflubenzuron, a known insect growth regulator. Fluorine atoms enhance metabolic stability and hydrophobic interactions . The 5-chloro-2-methylphenyl group parallels chlorophenyl substituents in Compound 12 (), which are associated with enhanced binding to hydrophobic enzyme pockets .
Synthetic Pathways: The target compound’s synthesis likely involves coupling a sulfanyl-carbamoyl intermediate to the triazolo-pyridine core, analogous to methods in (DMF-mediated reactions with amino-pyridine derivatives) . In contrast, Compound 13 () uses an ethoxymethylideneamino-pyridine precursor, highlighting the versatility of pyridine-based intermediates in constructing complex heterocycles .
Structural Insights from NMR :
- demonstrates that substituents in regions analogous to the target compound’s 3-sulfanyl and 6-carboxamide groups (e.g., regions A and B in Figure 6) significantly alter chemical shifts. This suggests that the target’s substituents may modify electron distribution and conformational flexibility, impacting interactions with biological targets .
Role of Sulfanyl Linkages :
- The sulfanyl group in the target compound contrasts with ether or amine linkages in analogues like Compound 13 (). Sulfur’s polarizability and larger atomic radius may enhance π-π stacking or metal coordination in enzymes .
Research Implications and Limitations
However, the compound’s high molecular weight (estimated >500 g/mol) and lipophilic substituents may limit solubility, necessitating formulation optimization . Further studies should prioritize synthesis validation (e.g., via methods in and ) and in vitro screening against kinase or bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
